KCC2 blocker 1, specifically known as CID 25067404 (ML077), is a selective antagonist of the potassium-chloride cotransporter KCC2. This compound is significant in the study of neurological disorders, particularly epilepsy, due to its role in modulating chloride ion transport across neuronal membranes. KCC2 is essential for maintaining low intracellular chloride concentrations, thereby facilitating GABAergic inhibition. Dysfunction of KCC2 is associated with various neurological conditions, including epilepsy and neuropathic pain, making its modulation a potential therapeutic target.
KCC2 blocker 1 was identified through high-throughput screening methods aimed at discovering small molecules that can selectively inhibit KCC2. The compound has been characterized for its potency and selectivity against other cotransporters, particularly NKCC1 (sodium-potassium-chloride cotransporter 1), which is critical for evaluating its therapeutic potential in CNS disorders .
KCC2 blocker 1 belongs to the class of small-molecule inhibitors targeting cation-chloride cotransporters. It is classified under pharmacological agents that modulate ion transport mechanisms in neurons, specifically focusing on chloride extrusion.
The synthesis of KCC2 blocker 1 involves several key steps:
This synthetic route highlights the efficiency and versatility of microwave-assisted organic synthesis in developing pharmacologically relevant compounds.
KCC2 blocker 1 has a molecular weight of approximately 356.5 g/mol. Its structure features:
KCC2 blocker 1 undergoes specific interactions within biological systems:
These reactions are critical for understanding how KCC2 blockade can influence neuronal excitability and GABAergic signaling.
The mechanism of action for KCC2 blocker 1 involves:
KCC2 blocker 1 exhibits several notable physical and chemical properties:
KCC2 blocker 1 serves several scientific purposes:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: